Cobalt bromide, hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

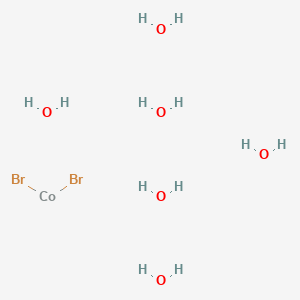

Cobalt bromide, hexahydrate, also known as this compound, is a useful research compound. Its molecular formula is Br2CoH12O6 and its molecular weight is 326.83 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Cobalt - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis

Cobalt bromide hexahydrate is utilized as a catalyst in various organic synthesis reactions. Its ability to facilitate reactions involving carbon-carbon bond formation makes it valuable in synthetic chemistry. For instance, it has been used in the Pauson-Khand reaction, which is crucial for synthesizing cyclopentenones:

- Pauson-Khand Reaction:

A cobalt-TMTU complex derived from CoBr₂ can catalyze this reaction under specific conditions, enabling the formation of structurally diverse compounds .

Coordination Chemistry

Cobalt bromide hexahydrate serves as a precursor for synthesizing coordination complexes. These complexes are vital in exploring new materials with unique electronic and optical properties. For example:

- Coordination Complexes with Isoquinoline:

Research has shown that cobalt(II) bromide can form complexes with isoquinoline, leading to potential applications in coordination chemistry .

Health Research

Cobalt compounds, including cobalt bromide hexahydrate, have been studied for their effects on human health, particularly in relation to blood disorders:

- Sickle Cell Anemia Treatment:

Case studies indicate that cobalt chloride (a related compound) has been used to stimulate erythropoiesis (red blood cell production) in patients with sickle cell anemia . While cobalt bromide hexahydrate has not been directly linked to this application, its similar properties suggest potential therapeutic uses.

Material Science

The compound is also investigated for its role in crystal growth and as a precursor for high-purity materials:

- Crystal Growth Applications:

Cobalt bromide hexahydrate is soluble in water and used in applications requiring ultra-high purity, such as semiconductor fabrication and optical materials .

Case Study 1: Antimicrobial Properties

Research has demonstrated that cobalt(III) complexes derived from cobalt bromide exhibit antimicrobial properties. A study involving tris-(1,10-phenanthroline) cobalt(III) bromide chloride hexahydrate showed significant antimicrobial activity against various pathogens .

Case Study 2: Toxicological Assessments

Toxicological studies have evaluated the effects of cobalt compounds on animal models. For instance, long-term exposure to cobalt chloride hexahydrate resulted in increased heart weight and degenerative lesions in rats . While these findings pertain to a related compound, they highlight the need for careful consideration of cobalt's biological effects.

Analyse Chemischer Reaktionen

Thermal Decomposition

Cobalt bromide hexahydrate undergoes stepwise dehydration upon heating:

-

At 100°C : Loss of four water molecules to form the dihydrate:

CoBr2⋅6H2O→CoBr2⋅2H2O+4H2O[1][6] -

At 130°C : Further dehydration yields anhydrous cobalt(II) bromide:

CoBr2⋅2H2O→CoBr2+2H2O[1][6] -

Above 678°C : The anhydrous form melts and reacts with oxygen to form cobalt(II,III) oxide and bromine vapor:

6CoBr2+3O2→2Co3O4+6Br2[1]

Catalytic Reduction of Co(III)

In organic oxidations, CoBr₂·6H₂O participates in redox cycles. For example, during the oxidation of alkyl aromatics:

-

Co(II) monobromide (CoBr⁺) reduces Co(III) acetate intermediates:

Co3++CoBr+→2Co2++Br−[2]This step regenerates Co(II), sustaining catalytic activity. The reaction exhibits a rate constant of k=1.2×10−3L mol−1 s−1

and activation energy Ea=45kJ mol

.

Redox with Elemental Metals

Manganese reacts with CoBr₂ solutions to produce manganese(II) bromide and cobalt metal:

Mn+CoBr2→MnBr2+Co[5]

The cobalt metal subsequently reacts with bromine to regenerate CoBr₂, forming a closed catalytic loop:

Co+Br2→CoBr2[5]

Alkoxycarbonylation of Epoxides

CoBr₂·6H₂O catalyzes the conversion of epoxides to β-hydroxyesters under carbon monoxide (CO) pressure. Example reactions include:

The mechanism involves CO insertion into the epoxide ring, followed by nucleophilic attack by alcohols .

Ligand Exchange Reactions

CoBr₂·6H₂O forms complexes with ligands such as ammonia and triphenylphosphine (PPh₃):

-

With ammonia:

2CoBr2+8NH3+2NH4Br+H2O2→2[Co NH3 5Br]Br2+2H2O[1] -

With PPh₃:

CoBr2+2PPh3→[Co PPh3 2Br2][1]

Hydrolysis in Aqueous Solutions

The hexahydrate dissociates in water to form the aqua complex:

CoBr2⋅6H2O→[Co H2O 6]2++2Br−[4]

This complex participates in acid-base equilibria, acting as a mild Lewis acid .

Eigenschaften

Molekularformel |

Br2CoH12O6 |

|---|---|

Molekulargewicht |

326.83 g/mol |

IUPAC-Name |

dibromocobalt;hexahydrate |

InChI |

InChI=1S/2BrH.Co.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

InChI-Schlüssel |

PLXSXOUOWRGVOZ-UHFFFAOYSA-L |

Kanonische SMILES |

O.O.O.O.O.O.[Co](Br)Br |

Synonyme |

cobalt bromide hexahydrate cobalt dibromide tetraaquacobalt(II) bromide dihydrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.